REACTION_SMILES
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[C:1](#[N:2])[CH2:3][C:4](=[O:5])[OH:6].[CH2:51]1[O:52][CH2:53][CH2:54][CH2:55]1.[CH3:8][N:9]([CH3:10])[CH2:11][CH2:12][CH2:13][N:14]=[C:15]=[N:16][CH2:17][CH3:18].[CH:30]([N:31]([CH2:32][CH3:33])[CH:34]([CH3:35])[CH3:36])([CH3:37])[CH3:38].[ClH:7].[F:39][C:40]([c:41]1[cH:42][c:43]([CH2:44][NH2:45])[cH:46][cH:47][cH:48]1)([F:49])[F:50].[OH2:19].[OH2:56].[OH:20][n:21]1[c:22]2[cH:23][cH:24][cH:25][cH:26][c:27]2[n:28][n:29]1>>[C:1](#[N:2])[CH2:3][C:4](=[O:6])[NH:45][CH2:44][c:43]1[cH:42][c:41]([C:40]([F:39])([F:49])[F:50])[cH:48][cH:47][cH:46]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN=C=NCCCN(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1cccc(C(F)(F)F)c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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On1nnc2ccccc21
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Name
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Type
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product
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Smiles
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N#CCC(=O)NCc1cccc(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |